molecular formula C8H6ClNO5S B14858768 Methyl 2-(chlorosulfonyl)-6-formylisonicotinate

Methyl 2-(chlorosulfonyl)-6-formylisonicotinate

Cat. No.: B14858768
M. Wt: 263.66 g/mol
InChI Key: ITVFVCQMSMNECQ-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-6-formylisonicotinate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a methyl ester of isonicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chlorosulfonyl)-6-formylisonicotinate typically involves the chlorosulfonylation of methyl 6-formylisonicotinate. This reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous-flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-6-formylisonicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-6-formylisonicotinate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(chlorosulfonyl)-6-formylisonicotinate is unique due to its combination of a chlorosulfonyl group with a formyl-substituted isonicotinic acid ester. This unique structure allows for specific reactivity patterns and applications in organic synthesis and pharmaceuticals that are not shared by other similar compounds .

Properties

Molecular Formula

C8H6ClNO5S

Molecular Weight

263.66 g/mol

IUPAC Name

methyl 2-chlorosulfonyl-6-formylpyridine-4-carboxylate

InChI

InChI=1S/C8H6ClNO5S/c1-15-8(12)5-2-6(4-11)10-7(3-5)16(9,13)14/h2-4H,1H3

InChI Key

ITVFVCQMSMNECQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C=O

Origin of Product

United States

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